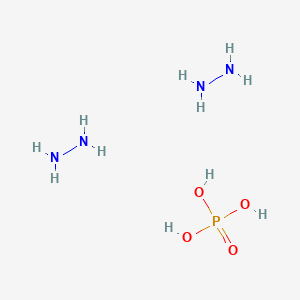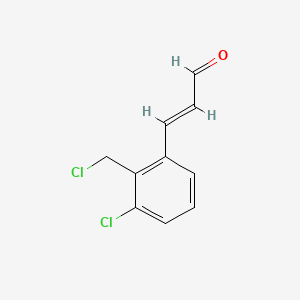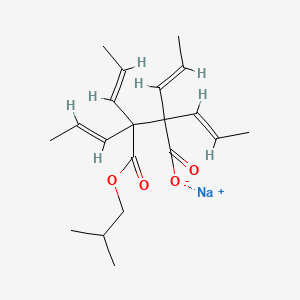
2-chloroaniline;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloroaniline: is an organic compound with the chemical formula C6H6ClN. It is a derivative of aniline, where one hydrogen atom on the benzene ring is replaced by a chlorine atom. Sulfuric acid (H2SO4) is a highly corrosive strong mineral acid with a wide range of applications in various industries. When combined, these compounds can participate in various chemical reactions, leading to the formation of different products.
準備方法
Synthetic Routes and Reaction Conditions
Direct Chlorination: 2-chloroaniline can be synthesized by the direct chlorination of aniline in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at a temperature of around 50-60°C.
Reduction of Nitro Compounds: Another method involves the reduction of 2-chloronitrobenzene using reducing agents like iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, 2-chloroaniline is often produced through the reduction of 2-chloronitrobenzene. This process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
化学反応の分析
Types of Reactions
Oxidation: 2-chloroaniline can undergo oxidation reactions to form compounds such as 2-chloronitrobenzene. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 2-chlorocyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron powder, hydrochloric acid, lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: 2-chloronitrobenzene
Reduction: 2-chlorocyclohexylamine
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
Chemistry
2-chloroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the production of herbicides and pesticides .
Biology
In biological research, 2-chloroaniline is used as a reagent in the synthesis of bioactive molecules. It is also studied for its potential toxicological effects on living organisms .
Medicine
2-chloroaniline derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities. These compounds are investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, 2-chloroaniline is used in the production of rubber chemicals, corrosion inhibitors, and other specialty chemicals. It is also employed in the manufacture of polymers and resins .
作用機序
The mechanism of action of 2-chloroaniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and disrupt normal cellular functions. The specific pathways involved depend on the biological context and the nature of the target molecules .
類似化合物との比較
Similar Compounds
- 2,4-dichloroaniline
- 2,5-dichloroaniline
- 2,6-dichloroaniline
- 3,4-dichloroaniline
- 3,5-dichloroaniline
Uniqueness
Compared to other dichloroanilines, 2-chloroaniline has a unique substitution pattern that influences its reactivity and applications. The presence of a single chlorine atom on the benzene ring makes it more reactive in certain chemical reactions, allowing for the synthesis of a wider range of derivatives .
特性
CAS番号 |
125529-19-3 |
|---|---|
分子式 |
C6H8ClNO4S |
分子量 |
225.65 g/mol |
IUPAC名 |
2-chloroaniline;sulfuric acid |
InChI |
InChI=1S/C6H6ClN.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,8H2;(H2,1,2,3,4) |
InChIキー |
YRAJLCZAVRDDRO-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)N)Cl.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


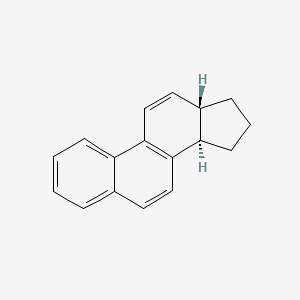
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)

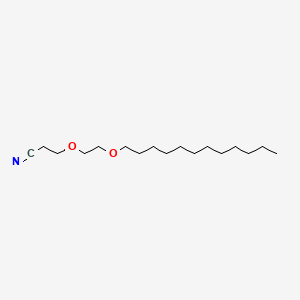

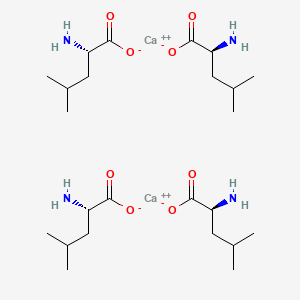
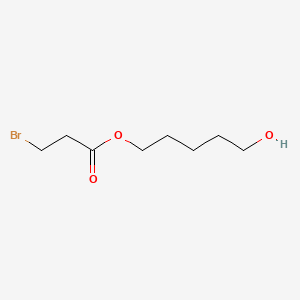
![6-bromo-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12649316.png)

